molecular formula C13H18N2O4 B038554 (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate CAS No. 114744-83-1

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate

Katalognummer: B038554
CAS-Nummer: 114744-83-1
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: JJWLCBIYQXRMNO-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, benzyl chloroformate, and methylamine.

    Formation of Intermediate: The (S)-2-aminopropanoic acid is first converted to its corresponding ester using benzyl chloroformate under basic conditions.

    Amination: The ester is then reacted with methylamine to introduce the methoxy(methyl)amino group.

    Carbamate Formation: Finally, the intermediate is treated with a suitable carbamoylating agent to form the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Implementing advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amines with reduced carbamate groups.

    Substitution: Compounds with new functional groups replacing the methoxy(methyl)amino group.

Wissenschaftliche Forschungsanwendungen

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Wirkmechanismus

The mechanism of action of (S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain molecular targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The enantiomer of the compound with different stereochemistry.

    Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The racemic mixture of both enantiomers.

    Benzyl 1-(amino)-1-oxopropan-2-ylcarbamate: A similar compound lacking the methoxy group.

Uniqueness

(S)-Benzyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the methoxy(methyl)amino group also imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

114744-83-1

Molekularformel

C13H18N2O4

Molekulargewicht

266.29 g/mol

IUPAC-Name

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m0/s1

InChI-Schlüssel

JJWLCBIYQXRMNO-JTQLQIEISA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Isomerische SMILES

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.